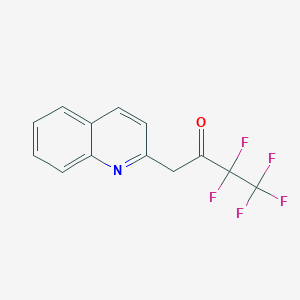
3,3,4,4,4-Pentafluoro-1-(quinolin-2-yl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4,4,4-Pentafluoro-1-(quinolin-2-yl)butan-2-one is a chemical compound with the CAS Number: 331950-42-6 . It has a molecular formula of C13H8F5NO and an average mass of 289.201 Da .
Molecular Structure Analysis
The molecular structure of 3,3,4,4,4-Pentafluoro-1-(quinolin-2-yl)butan-2-one consists of a quinolin-2-yl group attached to a pentafluoro butan-2-one moiety . The presence of fluorine atoms in the molecule could potentially influence its reactivity and physical properties .Wissenschaftliche Forschungsanwendungen
Antiviral Drug Development
Scientific Field
Medicinal Chemistry and Pharmacology
Application Summary
The compound has been identified as a potential antiviral agent against influenza A virus. Quinolin-2-one derivatives exhibit a range of biological activities, and recent studies have focused on their antiviral properties.
Methods of Application
The derivatives of 3-aryl-quinolin-2-one were synthesized using a high-efficiency copper-catalyzed cascade reaction. These compounds were then screened for their antiviral activity against the influenza A virus in vitro.
Results
The screening identified several derivatives with significant inhibitory effects on the replication of the influenza A virus. The most potent compounds exhibited low micromolar IC50 values, indicating strong antiviral activity .
Material Science
Scientific Field
Material Science and Engineering
Application Summary
This compound is explored for its role in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Methods of Application
The pentafluoro functional group contributes to the material’s robustness, making it suitable for incorporation into polymers and coatings that require enhanced durability.
Results
Materials incorporating the compound have shown improved performance in high-stress environments, with increased resistance to degradation at elevated temperatures .
Analytical Chemistry
Results
The use of 3,3,4,4,4-Pentafluoro-1-(quinolin-2-yl)butan-2-one as a standard has led to more precise and reproducible analytical results, enhancing the quality control processes in pharmaceutical manufacturing .
Environmental Chemistry
Scientific Field
Environmental Chemistry
Application Summary
Research into the environmental impact and degradation pathways of fluoroorganic compounds includes this compound due to its pentafluoro functional group.
Methods of Application
Studies involve assessing the compound’s stability and breakdown products in various environmental conditions, using advanced analytical techniques like mass spectrometry.
Results
Findings indicate that while the compound exhibits high stability, it can undergo degradation under certain conditions, leading to the formation of less fluorinated byproducts .
Computational Chemistry
Scientific Field
Computational Chemistry
Application Summary
Theoretical studies on the electronic structure and reactivity of fluoroorganic compounds often feature this molecule as a subject due to its unique electronic properties.
Methods of Application
Computational models and simulations, such as density functional theory (DFT), are used to predict the behavior and interactions of the compound at the molecular level.
Results
Simulations have provided insights into the electronic distribution within the molecule, which is crucial for understanding its reactivity and potential applications in various fields .
This analysis provides a detailed look into the diverse applications of 3,3,4,4,4-Pentafluoro-1-(quinolin-2-yl)butan-2-one across different scientific disciplines, highlighting its significance in research and industry.
Cancer Research
Scientific Field
Oncology and Medicinal Chemistry
Application Summary
This compound has shown promise in the treatment of cancers driven by RET mutations and fusions, such as non-small cell lung cancer (NSCLC) and thyroid cancer.
Methods of Application
In vivo studies have been conducted where BLU-667, a derivative of this compound, effectively inhibited the growth of xenograft tumors driven by various RET mutations without affecting VEGFR2, indicating a selective action.
Results
BLU-667 demonstrated good tolerability in vivo and was effective against NSCLC and thyroid cancer xenografts driven by multiple RET mutations and fusions .
Fluorescence Spectroscopy
Application Summary
The quinoline moiety of the compound can act as a fluorophore, making it useful in fluorescence spectroscopy for detecting and quantifying biological molecules.
Methods of Application
The compound is used as a fluorescent probe in assays to measure enzyme activity, protein binding, and other biochemical interactions.
Results
The fluorescence properties of the compound have enabled the development of sensitive and selective assays for various biomolecules, contributing to advancements in biochemical research .
Neuropharmacology
Scientific Field
Neuropharmacology and Neuroscience
Application Summary
Research into neuroprotective agents has included this compound due to its potential to modulate neurotransmitter systems.
Methods of Application
The compound has been tested in various in vitro and in vivo models for its ability to protect neuronal cells from oxidative stress and apoptosis.
Results
Studies have shown that certain derivatives can provide neuroprotection, suggesting potential therapeutic applications for neurodegenerative diseases .
Photodynamic Therapy
Scientific Field
Biomedical Engineering and Photomedicine
Application Summary
The compound’s photophysical properties are being explored for use in photodynamic therapy (PDT), a treatment modality for cancer and other diseases.
Methods of Application
The compound is investigated as a photosensitizer that, upon light activation, produces reactive oxygen species to kill cancer cells.
Results
Preliminary results indicate that the compound can effectively generate singlet oxygen upon irradiation, demonstrating its potential as a PDT agent .
Peptide Synthesis
Scientific Field
Biochemistry and Peptide Chemistry
Application Summary
The compound is used in the synthesis of peptides, particularly as a building block for introducing fluorinated amino acids into peptide chains.
Methods of Application
The compound is incorporated into peptide sequences via solid-phase peptide synthesis, exploiting its reactivity to form amide bonds.
Results
The introduction of fluorinated residues has been shown to enhance the stability and bioactivity of peptides, opening new avenues for drug development .
Safety And Hazards
Eigenschaften
IUPAC Name |
3,3,4,4,4-pentafluoro-1-quinolin-2-ylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F5NO/c14-12(15,13(16,17)18)11(20)7-9-6-5-8-3-1-2-4-10(8)19-9/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXLBGIFFGMBPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(=O)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,4,4,4-Pentafluoro-1-(quinolin-2-yl)butan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2783738.png)
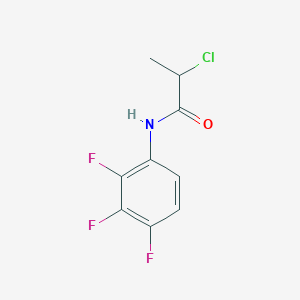
amino]thiophene-2-carboxylate](/img/structure/B2783741.png)
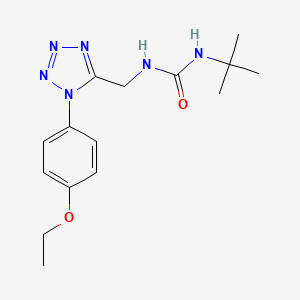
![6-(2-Methoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2783744.png)
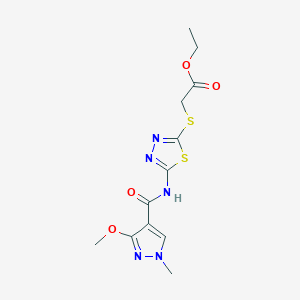
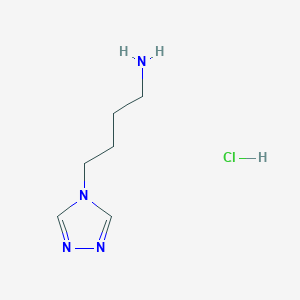
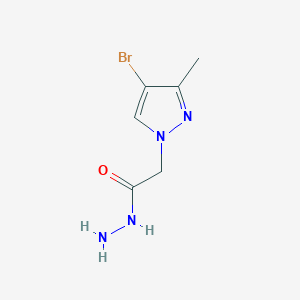
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide](/img/structure/B2783753.png)
![4-[2-(2-Methoxyphenyl)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2783754.png)
![3-(1H-1,2,3,4-tetraazol-5-yl)pyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2783755.png)
![1-[(2-Chloropropanoylamino)methyl]-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide](/img/structure/B2783758.png)
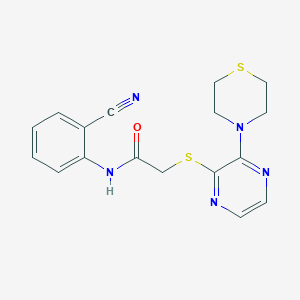
![2-[4-(4-Chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2783760.png)